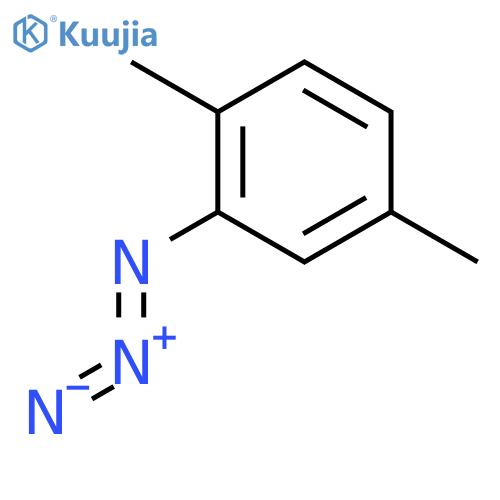

Cas no 35774-21-1 (Benzene, 2-azido-1,4-dimethyl-)

35774-21-1 structure

商品名:Benzene, 2-azido-1,4-dimethyl-

Benzene, 2-azido-1,4-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Benzene, 2-azido-1,4-dimethyl-

- 2-azido-1,4-dimethylbenzene

- 35774-21-1

- ALBB-032804

- AKOS009323115

- DTXSID40562793

- MFCD11207340

- LS-12257

- EN300-271756

- 2,5-dimethylphenyl azide

- SCHEMBL14306432

-

- MDL: MFCD11207340

- インチ: InChI=1S/C8H9N3/c1-6-3-4-7(2)8(5-6)10-11-9/h3-5H,1-2H3

- InChIKey: HNHYOVLOYHXHKT-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C=C1)C)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 147.07977

- どういたいしつりょう: 147.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 14.4Ų

じっけんとくせい

- PSA: 48.76

Benzene, 2-azido-1,4-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-271756-0.5g |

2-azido-1,4-dimethylbenzene |

35774-21-1 | 95% | 0.5g |

$241.0 | 2023-03-01 | |

| abcr | AB562111-500mg |

2,5-Dimethylphenyl azide; . |

35774-21-1 | 500mg |

€269.00 | 2024-08-02 | ||

| Enamine | EN300-271756-0.05g |

2-azido-1,4-dimethylbenzene |

35774-21-1 | 95% | 0.05g |

$64.0 | 2023-03-01 | |

| Enamine | EN300-271756-1.0g |

2-azido-1,4-dimethylbenzene |

35774-21-1 | 95% | 1g |

$0.0 | 2023-06-06 | |

| Enamine | EN300-271756-5.0g |

2-azido-1,4-dimethylbenzene |

35774-21-1 | 95% | 5.0g |

$991.0 | 2023-03-01 | |

| Enamine | EN300-271756-2.5g |

2-azido-1,4-dimethylbenzene |

35774-21-1 | 95% | 2.5g |

$669.0 | 2023-03-01 | |

| abcr | AB562111-1g |

2,5-Dimethylphenyl azide; . |

35774-21-1 | 1g |

€317.00 | 2024-08-02 | ||

| 1PlusChem | 1P01B3B6-500mg |

2-azido-1,4-dimethylbenzene |

35774-21-1 | 95% | 500mg |

$350.00 | 2024-05-04 | |

| A2B Chem LLC | AV96322-500mg |

2-azido-1,4-dimethylbenzene |

35774-21-1 | >95% | 500mg |

$467.00 | 2024-04-20 | |

| 1PlusChem | 1P01B3B6-100mg |

2-azido-1,4-dimethylbenzene |

35774-21-1 | 95% | 100mg |

$167.00 | 2024-05-04 |

Benzene, 2-azido-1,4-dimethyl- 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

35774-21-1 (Benzene, 2-azido-1,4-dimethyl-) 関連製品

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35774-21-1)Benzene, 2-azido-1,4-dimethyl-

清らかである:99%/99%

はかる:500mg/1g

価格 ($):159.0/188.0